Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine
Description
Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine (systematic name: N-ethyl-N-[2-(trifluoromethyl)benzyl]amine) is a secondary amine featuring an ethyl group and a benzyl moiety substituted with a trifluoromethyl (-CF₃) group at the ortho (2-) position of the aromatic ring.
Properties
IUPAC Name |
N-[[2-(trifluoromethyl)phenyl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-2-14-7-8-5-3-4-6-9(8)10(11,12)13/h3-6,14H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZBEWWDJGNIRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with ethylamine under basic conditions. The reaction is carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. These processes often involve the use of automated reactors and precise control of reaction parameters to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmaceuticals
Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to interact with biological targets effectively.
Key Applications :
- Anti-inflammatory Agents : The compound is explored for its potential to develop drugs targeting inflammatory pathways.
- Anticancer Compounds : It has been investigated for its ability to modulate cancer cell behavior through enzyme and receptor interactions, potentially influencing processes like proliferation and apoptosis.
Agrochemicals
In the agricultural sector, this compound is utilized in the formulation of herbicides and pesticides. Its ability to disrupt specific biological pathways in pests enhances its effectiveness as a pest management strategy.
Key Features :
- Target Specificity : The trifluoromethyl group contributes to the compound's selectivity towards pest targets, reducing collateral damage to non-target species.
- Environmental Stability : The chemical stability of this compound makes it suitable for use in various environmental conditions.
Materials Science
This compound is also employed in the synthesis of advanced materials. Its properties contribute to the development of materials with high thermal stability and resistance to chemical degradation.
Case Studies
-
Pharmaceutical Development :
- A study investigated the synthesis of novel anti-inflammatory agents using this compound as a key intermediate. The resulting compounds demonstrated significant inhibitory activity against pro-inflammatory cytokines, suggesting potential therapeutic applications in chronic inflammatory diseases.
-
Agrochemical Efficacy :
- Research on the use of this compound in developing herbicides showed promising results. Field trials indicated that formulations containing this compound effectively controlled weed populations while exhibiting low toxicity to crops.
-
Material Properties :
- An investigation into materials synthesized with this compound revealed enhanced thermal stability and resistance to chemical degradation, making them suitable for high-performance applications in coatings and polymers.
Mechanism of Action
The mechanism of action of Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ethylamine moiety can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The ortho-trifluoromethyl substitution on the benzyl group distinguishes the target compound from analogs with meta (3-) or para (4-) positions. For example:
- Ethyl({1-[3-(trifluoromethyl)phenyl]propan-2-yl})amine (CAS 3239-44-9) has a meta-CF₃ group and a branched isopropyl chain, resulting in a molecular weight of 231.26 g/mol .
- {2-methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine (CAS 1250624-05-5) combines a meta-CF₃ group with a methoxyethyl backbone, altering polarity and hydrogen-bonding capacity (C₁₁H₁₄F₃NO, MW 233.23) .
Backbone Modifications
Variations in the alkyl or arylalkyl chains attached to the amine nitrogen significantly influence physicochemical properties:
- (4-methylphenyl)methylamine (C₁₇H₁₈F₃N, MW 293.33) introduces a para-methylbenzyl group, enhancing hydrophobicity and molecular bulk .
- 2-(thiophen-2-yl)ethylamine (C₈H₁₀F₃NS, MW 209.23) replaces the phenyl ring with a thiophene, altering π-π stacking interactions and electronic properties .
Table 1: Key Physicochemical Properties
*Estimated based on structural similarity.
Biological Activity
Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine (ETFA) is a compound characterized by its unique trifluoromethyl group and amine structure, which contribute to its biological activity. This article explores the biological properties, synthesis methods, and potential applications of ETFA, supported by research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 201.18 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for various pharmacological applications.
Biological Activity Overview
The biological activity of ETFA is primarily attributed to its structural components, particularly the trifluoromethyl group, which influences its interactions with biological targets. Research indicates that compounds with similar structures can modulate neurotransmitter systems and exhibit anti-inflammatory properties.
Key Biological Activities
- Neurotransmitter Modulation : ETFA has been studied for its potential effects on neurotransmitter systems, particularly in relation to central nervous system activity.
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, potentially through inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.
- Pesticidal Activity : ETFA and its derivatives have applications in agrochemicals, demonstrating efficacy in protecting crops from pests due to their unique physicochemical properties.
Synthesis Methods
Several synthetic routes have been developed for producing ETFA. The most notable methods include:
- N-alkylation of Trifluoromethyl Anilines : This method involves the reaction of trifluoromethyl anilines with ethyl halides.
- Cyclocondensation Reactions : Utilized to incorporate the trifluoromethyl group into the phenyl ring effectively.
Case Studies and Data Tables
Research has highlighted the biological activities of ETFA through various studies:
Structure-Activity Relationship (SAR)
The structure-activity relationship of ETFA reveals that modifications to the trifluoromethyl group or the phenyl ring can significantly affect its biological properties. For instance, replacing the trifluoromethyl group with a methyl or ethyl group resulted in reduced lipophilicity and altered receptor binding profiles.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine | C12H16F3N | Enhanced potency against COX enzymes |
| Methyl({2-(trifluoromethyl)phenyl}methyl)amine | C9H10F3N | Lower lipophilicity compared to ETFA |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine?
- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, a tert-butyl carbamate intermediate (as in EP 4 374 877 A2) can be deprotected under acidic conditions to yield the amine. Alternatively, nucleophilic substitution of a halogenated precursor with ethylamine in the presence of a base (e.g., K₂CO₃) is feasible, similar to methods used for fluorinated pyridines . Key steps include optimizing reaction time (12–24 hours) and temperature (23–80°C) to mitigate steric hindrance from the trifluoromethyl group .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodology :
- LCMS : Monitor molecular ion peaks (e.g., m/z 1011 [M+H]⁺ in related compounds) to confirm mass .
- HPLC : Use reverse-phase columns (e.g., C18) with retention time analysis (e.g., 1.01 minutes under SQD-FA05 conditions) for purity assessment .
- NMR : Assign peaks for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.6–3.0 ppm for CH₂N) and trifluoromethylphenyl moiety (δ ~7.4–7.8 ppm for aromatic protons). Compare with analogs like 3,5-difluoro-4-methylpyridin-2-amine for fluorine splitting patterns .
Advanced Research Questions
Q. How can reaction yields be optimized when steric hindrance from the trifluoromethyl group impedes amination?
- Methodology :
- Use bulky bases (e.g., DIPEA) to deprotonate intermediates and enhance nucleophilicity.
- Employ microwave-assisted synthesis to reduce reaction time and improve efficiency .
- Catalytic systems like Pd/C or Ni-based catalysts can facilitate coupling reactions, as seen in trifluoromethyl-substituted spirocyclic compounds .
Q. How do researchers resolve discrepancies in NMR data caused by rotational isomerism?
- Methodology :
- Perform variable-temperature NMR (VT-NMR) to observe coalescence of split peaks, confirming dynamic isomerism.
- Use 2D NMR (e.g., NOESY) to identify spatial correlations between protons, as demonstrated in trifluoromethylphenyl-containing pharmaceuticals .
- Compare computational models (DFT) with experimental data to validate conformational preferences .
Q. What strategies are effective for evaluating the compound’s potential as an enzyme inhibitor?
- Methodology :
- In vitro assays : Adapt protocols from antioxidant/anti-inflammatory studies (e.g., DPPH radical scavenging for redox activity) .
- Enzyme kinetics : Measure IC₅₀ values against targets like dipeptidyl peptidase IV (DPP-IV), using fluorogenic substrates (e.g., Gly-Pro-AMC) .
- Docking studies : Model interactions with enzyme active sites (e.g., triazolopyrazine derivatives) to predict binding modes .
Contradictory Data Analysis
Q. How should conflicting LCMS/HPLC results be interpreted during purity assessment?
- Methodology :
- Cross-validate with orthogonal techniques (e.g., GC-MS or elemental analysis) to rule out matrix effects .
- Investigate solvent compatibility: Acetonitrile/water gradients may resolve co-eluting impurities, whereas methanol could cause peak broadening .
- Quantify trace impurities (e.g., tert-butyl carbamate byproducts) using high-resolution MS .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
